molecular formula C12H14N2O3S B5201814 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(3-methyl-2-thienyl)-2-oxo-,methylester(9CI)

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(3-methyl-2-thienyl)-2-oxo-,methylester(9CI)

Cat. No.: B5201814
M. Wt: 266.32 g/mol
InChI Key: SJTTVGGXJBKMTI-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(3-methyl-2-thienyl)-2-oxo-,methylester(9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, a thienyl group, and a methyl ester functional group

Preparation Methods

The synthesis of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(3-methyl-2-thienyl)-2-oxo-,methylester(9CI) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the thienyl group and the methyl ester functional group. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized processes for cost-effectiveness and scalability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(3-methyl-2-thienyl)-2-oxo-,methylester(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar compounds to 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(3-methyl-2-thienyl)-2-oxo-,methylester(9CI) include other pyrimidine derivatives with different substituents on the ring or variations in the functional groups. These compounds may have similar chemical properties but differ in their biological activity or industrial applications. The uniqueness of this compound lies in its specific combination of the pyrimidine ring, thienyl group, and methyl ester functional group, which may confer distinct properties and applications .

Properties

IUPAC Name

methyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-6-4-5-18-10(6)9-8(11(15)17-3)7(2)13-12(16)14-9/h4-5,9H,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTTVGGXJBKMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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